
4-(Difluoromethyl)-2-hydroxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-hydroxytoluene: is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a toluene ring with a hydroxyl group (-OH) at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-2-hydroxytoluene may involve large-scale difluoromethylation processes using commercially available reagents like trimethylsilyl difluoromethyl (TMS-CF₂H) . The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and bases such as potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-hydroxytoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 4-(Difluoromethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted difluoromethyl compounds.
Scientific Research Applications
4-(Difluoromethyl)-2-hydroxytoluene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-hydroxytoluene involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor , enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-hydroxytoluene can be compared with other fluorinated aromatic compounds, such as:
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
RQCZMBUVKWKULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


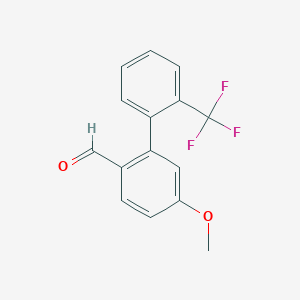

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
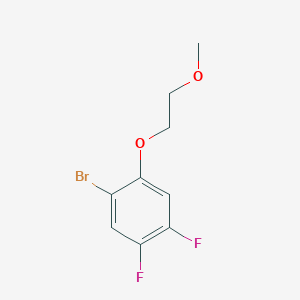
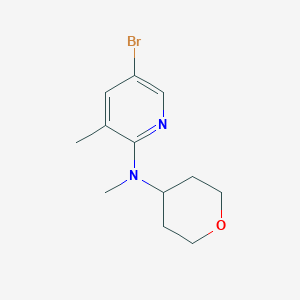

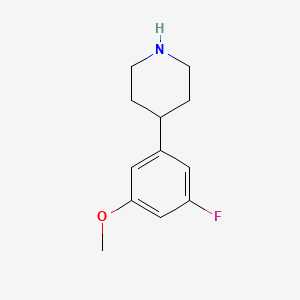
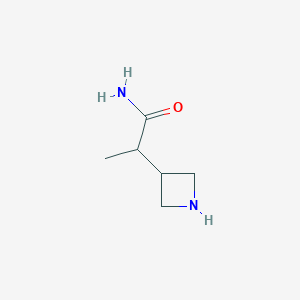

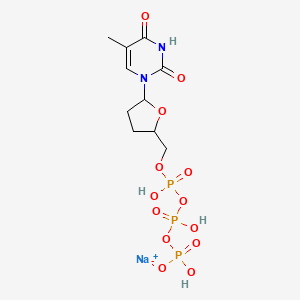
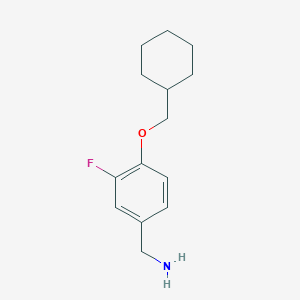

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

